molecular formula C19H20N4O2S B2381678 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-53-1

2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2381678
CAS RN: 627046-53-1
M. Wt: 368.46
InChI Key: NWWPGHUQZAQIFC-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Interactions

The chemical compound 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, a bis(pyrimido[4,5-b]quinoline-4,6-dione) analog, has been explored for its applications in synthetic chemistry and its interactions with biological molecules. A study highlighted its synthesis through a cyclocondensation reaction of aldehydes with dimedone and bis(6‐aminopyrimidin‐4‐one) in acetic acid, leading to the formation of corresponding bis(pyrimido[4,5‐b]quinoline‐4,6‐diones) in a single step. These compounds demonstrated the ability to photocleave supercoiled pBR322 plasmid DNA under UV-A light and showed significant binding affinities toward CT-DNA and bovine serum albumin (BSA), supported by UV/VIS spectral studies. Molecular docking simulations further provided detailed binding data, showcasing their potential in molecular biology research and drug discovery processes (Ragheb et al., 2022).

Advanced Synthesis Techniques

Further research into bis(pyrimido[4,5-b]quinolines) incorporating thieno[2,3-b]thiophene cores via ether or ester linkages has been conducted using Hantzsch-like reactions. These novel series of compounds, prepared through multicomponent reactions, exemplify the versatility of this chemical backbone in synthesizing complex heterocyclic compounds that could have applications ranging from materials science to pharmaceutical chemistry (Eid et al., 2020).

Molecular Interaction and Oxidation Processes

Another aspect of scientific research involving this chemical scaffold is its oxidation capabilities. Studies have shown that pyrimido[4,5-b]quinoline derivatives can oxidize amines under aqueous conditions to yield carbonyl compounds. This oxidation process, facilitated by 5-deazaflavin derivatives, demonstrates a recycling mechanism that yields over 100% of the carbonyl compounds based on the 5-deazaflavin used, illustrating the compound's potential in organic synthesis and catalytic processes (Yoneda et al., 1979).

Novel Compounds and Biological Activity

The versatility of the 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione backbone is further highlighted by the synthesis of new compounds through a three-component cyclocondensation, which led to the creation of derivatives of interest for biological screening. Such research efforts open up possibilities for the discovery of new bioactive compounds with potential therapeutic applications (Hovsepyan et al., 2018).

properties

IUPAC Name

2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWPGHUQZAQIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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